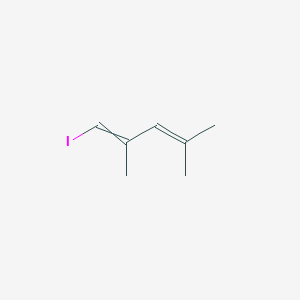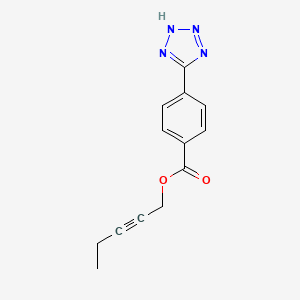
Pent-2-yn-1-yl 4-(2H-tetrazol-5-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pent-2-yn-1-yl 4-(2H-tetrazol-5-yl)benzoate: is a chemical compound that combines an alkyne group (pent-2-yn-1-yl) with a tetrazole moiety (2H-tetrazol-5-yl) and a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pent-2-yn-1-yl 4-(2H-tetrazol-5-yl)benzoate typically involves the esterification of 4-(2H-tetrazol-5-yl)benzoic acid with pent-2-yn-1-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Pent-2-yn-1-yl 4-(2H-tetrazol-5-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The tetrazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H₂) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of substituted tetrazole derivatives.
Aplicaciones Científicas De Investigación
Pent-2-yn-1-yl 4-(2H-tetrazol-5-yl)benzoate has several scientific research applications:
Medicinal Chemistry: The compound’s tetrazole moiety is known for its bioisosteric properties, making it a potential candidate for drug development, particularly in designing enzyme inhibitors and receptor antagonists.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: Its ability to interact with biological macromolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of Pent-2-yn-1-yl 4-(2H-tetrazol-5-yl)benzoate involves its interaction with specific molecular targets. The tetrazole moiety can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. For example, it can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins .
Comparación Con Compuestos Similares
Similar Compounds
- Pent-4-yn-1-yl 4-(2H-tetrazol-5-yl)benzoate
- 1-(Pentanoylamino)-N-[[2’-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]cyclopentanecarboxamide
- 1,3,5-tris(1H-tetrazol-5-yl)benzene
Uniqueness
Pent-2-yn-1-yl 4-(2H-tetrazol-5-yl)benzoate is unique due to its combination of an alkyne group and a tetrazole moiety, which imparts distinct chemical reactivity and biological activity. The presence of the alkyne group allows for further functionalization, while the tetrazole moiety enhances its potential as a bioisostere in medicinal chemistry .
Propiedades
Número CAS |
651769-27-6 |
|---|---|
Fórmula molecular |
C13H12N4O2 |
Peso molecular |
256.26 g/mol |
Nombre IUPAC |
pent-2-ynyl 4-(2H-tetrazol-5-yl)benzoate |
InChI |
InChI=1S/C13H12N4O2/c1-2-3-4-9-19-13(18)11-7-5-10(6-8-11)12-14-16-17-15-12/h5-8H,2,9H2,1H3,(H,14,15,16,17) |
Clave InChI |
FIDBCWBWGVYFGC-UHFFFAOYSA-N |
SMILES canónico |
CCC#CCOC(=O)C1=CC=C(C=C1)C2=NNN=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


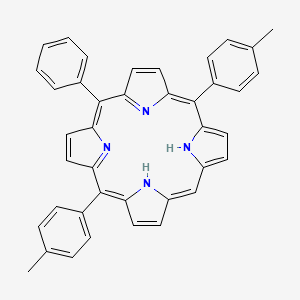
![2-[4-(1,3-Thiazol-2-yl)phenyl]sulfonylacetic acid](/img/structure/B12530211.png)
![10-{4-[6-(Dodecylsulfanyl)-1,3-benzothiazol-2-YL]phenoxy}decan-1-OL](/img/structure/B12530213.png)

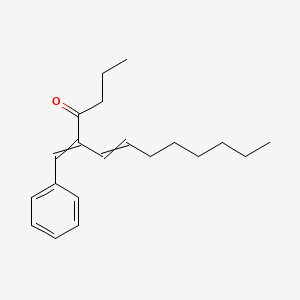
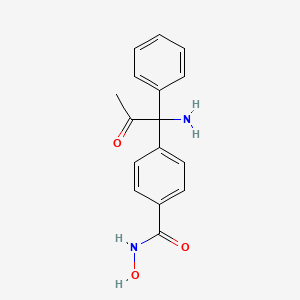
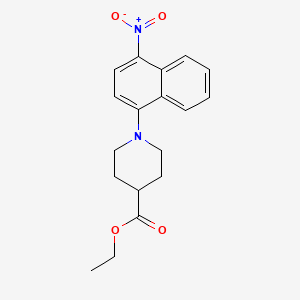
![N-(2-Chloroethyl)-N'-[3-(5-methoxypentyl)phenyl]urea](/img/structure/B12530236.png)
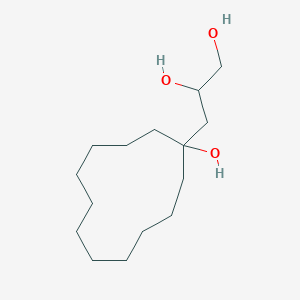
![2,4-Dichloro-1-[4-chloro-2-(4-chloro-2-nitrophenoxy)phenoxy]benzene](/img/structure/B12530256.png)
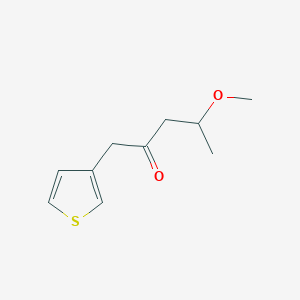
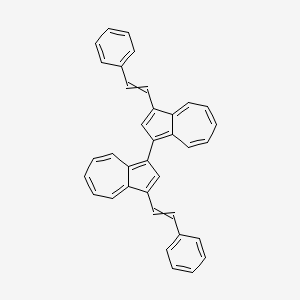
![Glycine, N-[[4-hydroxy-7-(phenylsulfonyl)-3-isoquinolinyl]carbonyl]-](/img/structure/B12530287.png)
